The synthesis of CK-2127107 involves a multi-step chemical process that optimizes the compound's ability to selectively activate fast skeletal muscle troponin. The synthesis typically includes:
Technical details regarding the synthesis can be found in publications that describe the chemical pathways and reaction conditions used to achieve optimal yields .
CK-2127107 has a complex molecular structure characterized by specific functional groups that contribute to its activity as a troponin activator. The molecular formula is , with a molecular weight of approximately 281.75 g/mol. The structure features:
Detailed structural data can be obtained from crystallographic studies or computational modeling that elucidates its binding interactions within the muscle troponin complex .
CK-2127107 participates in several chemical reactions relevant to its pharmacological activity:
Technical details regarding these reactions are critical for understanding how CK-2127107 exerts its effects on muscle function .
The mechanism of action of CK-2127107 involves:
Data from pharmacological studies demonstrate significant improvements in exercise performance metrics in animal models treated with CK-2127107, indicating its potential efficacy in clinical settings .
CK-2127107 exhibits several notable physical and chemical properties:
Relevant data on these properties are essential for formulation development and understanding how they influence drug delivery systems .
Fast Skeletal Muscle Troponin Activators (FSTAs) represent a class of small molecules designed to modulate skeletal muscle contractility by targeting the troponin complex. These compounds amplify the skeletal muscle’s response to neuronal input, particularly at submaximal stimulation frequencies typical of daily activities (5–15 Hz). By sensitizing the troponin complex to calcium, FSTAs enhance force generation without increasing intracellular calcium concentrations or energy demand, offering a novel approach to muscle weakness in neuromuscular and non-neuromuscular diseases [1] [6].
The development of FSTAs evolved from the need to address muscle fatigue and weakness at the sarcomere level. Initial research focused on tirasemtiv, a first-generation FSTA that demonstrated proof-of-concept by increasing skeletal muscle force output in response to nerve activation. However, tirasemtiv had limitations in potency and tolerability. This led to the design of second-generation FSTAs, including CK-2127107 (now known as reldesemtiv), which was derived from a distinct chemical scaffold (pyridazine) to optimize binding affinity to the troponin complex [2] [6].
Key advancements in CK-2127107 over tirasemtiv include:
Table 1: Evolution of FSTA Compounds
Generation | Compound | Key Structural Features | Primary Advancement |
---|---|---|---|
First | Tirasemtiv | Benzimidazole-based | Proof-of-concept calcium sensitization |
Second | CK-2127107 | Pyridazine-based | 2–3× higher potency; improved tolerability |
CK-2127107 (chemical name: N-[(2R)-2-{[6-(3-aminopiperidin-1-yl)-3-pyridazinyl]thio}-2-methylpropyl]acetamide) was discovered through structure-activity relationship (SAR) optimization focused on:
Table 2: Structural Profile of CK-2127107
Property | Detail |
---|---|
IUPAC Name | N-[(2R)-2-{[6-(3-aminopiperidin-1-yl)-3-pyridazinyl]thio}-2-methylpropyl]acetamide |
Molecular Target | Troponin complex (fsTnC-fsTnI interface) |
Selectivity | >100× selectivity for fast skeletal muscle over cardiac troponin |
Binding Mechanism:CK-2127107 extends the interaction between the N-terminal lobe of fsTnC and the switch peptide of fsTnI. This stabilizes the open conformation of fsTnC, prolonging calcium binding and increasing myofilament calcium sensitivity. The net effect is enhanced cross-bridge cycling at low frequencies of stimulation [7] [10].
Figure: Proposed Binding Pose of CK-2127107 in the Troponin Complex
[ fsTnC (N-lobe) ] | Calcium ↓ [ CK-2127107 ] → Binds hydrophobic cleft | [ fsTnI (switch peptide) ]
Muscle weakness in diseases like SMA, ALS, and COPD stems from impaired neuromuscular transmission, motor neuron loss, or sarcopenia. Traditional approaches address neuronal defects (e.g., SMN-enhancing therapies for SMA), but muscle-directed therapies like CK-2127107 offer complementary benefits:
Bypassing Neural Deficits:CK-2127107 directly amplifies muscle response to existing neural input, making it effective even with reduced motor neuron pools. In SMA mouse models, CK-2127107 restored plantar flexor force at 30 Hz stimulation to wild-type levels by enhancing calcium sensitivity in fast-twitch fibers [2] [8].
Addressing Fatigue Pathophysiology:Muscle fatigue correlates with elevated cytosolic calcium and ATP depletion. CK-2127107 reduces energy demand by enabling equivalent force production at lower calcium concentrations. In rat models, this decreased ATP use by 32% and doubled glycogen reserves during fatigue protocols [4].
Disease-Specific Muscle Fiber Rescue:
Table 3: Therapeutic Mechanisms in Key Disorders
Disorder | Muscle Pathology | CK-2127107’s Action |
---|---|---|
SMA | Fast-twitch fiber atrophy | ↑ Force-frequency response at 10–30 Hz |
COPD | Diaphragm weakness | ↑ Submaximal force for respiratory muscles |
PAD | Ischemic fatigue | ↓ Glycogen depletion; ↑ exercise tolerance |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3